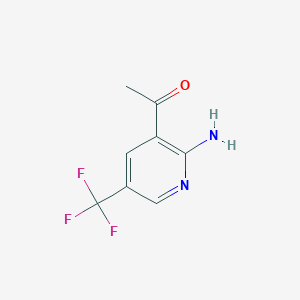![molecular formula C11H18N2O B12446586 1-(1-[4-(Propan-2-yloxy)phenyl]ethyl)hydrazine CAS No. 1016674-77-3](/img/structure/B12446586.png)
1-(1-[4-(Propan-2-yloxy)phenyl]ethyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-[4-(Propan-2-yloxy)phenyl]ethyl)hydrazine is an organic compound with the molecular formula C11H18N2O and a molecular weight of 194.27342 g/mol . This compound is characterized by the presence of a hydrazine group attached to a phenyl ring substituted with a propan-2-yloxy group. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(1-[4-(Propan-2-yloxy)phenyl]ethyl)hydrazine typically involves the reaction of 4-(propan-2-yloxy)benzaldehyde with hydrazine hydrate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.
Chemical Reactions Analysis
1-(1-[4-(Propan-2-yloxy)phenyl]ethyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The hydrazine group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(1-[4-(Propan-2-yloxy)phenyl]ethyl)hydrazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(1-[4-(Propan-2-yloxy)phenyl]ethyl)hydrazine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(1-[4-(Propan-2-yloxy)phenyl]ethyl)hydrazine can be compared with other similar compounds, such as:
- 1-(4-propan-2-yloxyphenyl)ethylhydrazine
- This compound
These compounds share similar structural features but may differ in their chemical reactivity, biological activity, and industrial applications. The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydrazine group, which imparts distinct chemical and biological properties .
Properties
CAS No. |
1016674-77-3 |
|---|---|
Molecular Formula |
C11H18N2O |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
1-(4-propan-2-yloxyphenyl)ethylhydrazine |
InChI |
InChI=1S/C11H18N2O/c1-8(2)14-11-6-4-10(5-7-11)9(3)13-12/h4-9,13H,12H2,1-3H3 |
InChI Key |
GHWBIOMNEAHBEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(C)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1,3-benzoxazol-2-ylsulfanyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide](/img/structure/B12446510.png)
![3-[(4-Bromo-2-chlorophenyl)amino]-5-phenylcyclohex-2-en-1-one](/img/structure/B12446517.png)
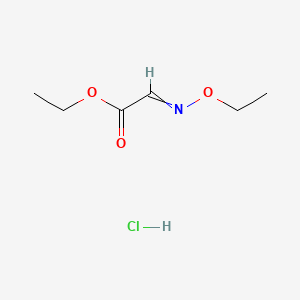
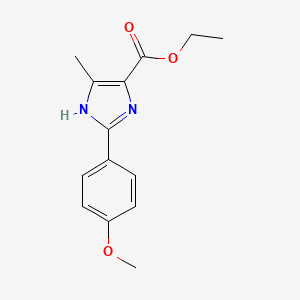
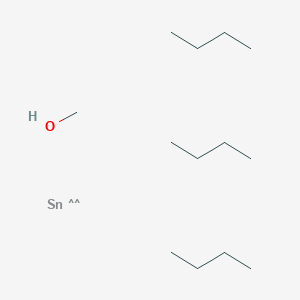

![2-(4-chlorophenoxy)-N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]acetamide](/img/structure/B12446543.png)
![2-(2-Methyl-5,7-bis(trifluoromethyl)-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol](/img/structure/B12446550.png)
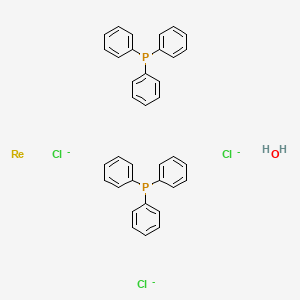
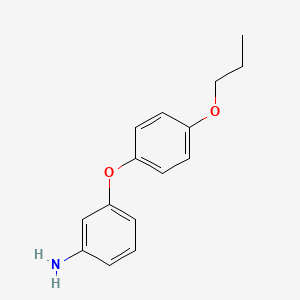
![4,4,5,5-Tetramethyl-2-[(1E)-pent-1-EN-1-YL]-1,3,2-dioxaborolane](/img/structure/B12446574.png)
![2-bromo-N-(4-{[(4-ethoxyphenyl)carbonyl]amino}phenyl)benzamide](/img/structure/B12446600.png)
